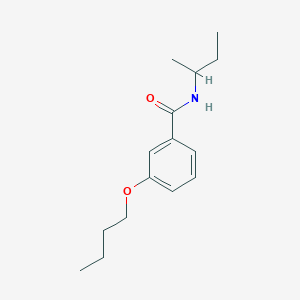![molecular formula C17H18N2O3 B267247 N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide, also known as DMAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is commonly used as a reagent in organic synthesis. In recent years, DMAPA has gained attention for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
作用機序
The mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not fully understood, but it is believed to act as a nucleophilic catalyst in a variety of reactions. It has been shown to activate carboxylic acids and activate esters, making them more reactive towards nucleophilic attack. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been shown to catalyze the formation of amide bonds between carboxylic acids and amines.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not expected to accumulate in the environment and is not considered to be a persistent organic pollutant.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is its versatility as a reagent in organic synthesis. It has been shown to be an effective catalyst in a wide variety of reactions and has been used in the synthesis of a variety of compounds. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is relatively inexpensive and easy to obtain, making it a popular choice for many researchers.
However, there are also limitations to the use of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide in lab experiments. It is a highly reactive compound and must be handled with care to avoid accidental exposure. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has a strong odor, which can make it unpleasant to work with. Finally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not suitable for use in certain reactions, such as those involving acidic substrates.
将来の方向性
There are many potential future directions for research involving N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. One potential area of interest is the development of new synthetic methods using N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide as a catalyst. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide could be used in the synthesis of novel pharmaceutical compounds or as a reagent in the production of agrochemicals or natural products. Finally, further research could be conducted to better understand the mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide and its potential applications in other areas of science.
合成法
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with N,N-dimethylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the amide bond between the phenoxyacetic acid and the N,N-dimethylbenzylamine, which leads to the formation of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide.
科学的研究の応用
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential use as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.
特性
製品名 |
N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
N,N-dimethyl-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)13-7-6-8-14(11-13)18-16(20)12-22-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,18,20) |
InChIキー |
ANMNHKSPCRKOKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)

methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)